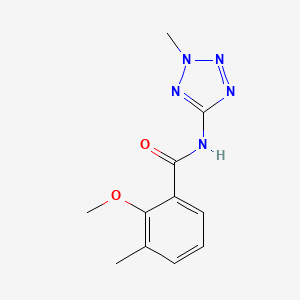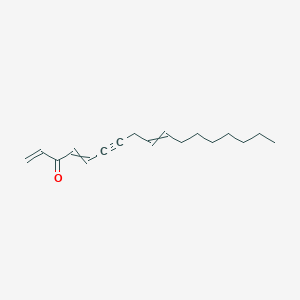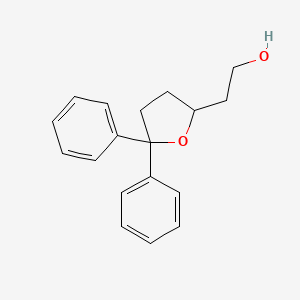
5-Methyl-5'-nonadecyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5’-nonadecyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. The addition of a methyl group at the 5-position and a nonadecyl group at the 5’-position of the bipyridine structure makes this compound unique. It is primarily used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5’-nonadecyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine, which is commercially available.
Alkylation: The 5-position of the bipyridine is alkylated using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Nonadecylation: The 5’-position is then alkylated with a nonadecyl halide (e.g., nonadecyl bromide) under similar conditions.
Industrial Production Methods: Industrial production of 5-Methyl-5’-nonadecyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Methyl-5’-nonadecyl-2,2’-bipyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the nonadecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nonadecyl bromide in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted bipyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-5’-nonadecyl-2,2’-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are used in catalysis, material science, and photochemistry.
Biology: In biological research, the compound is used to study metal ion interactions with biological molecules. It helps in understanding the role of metal ions in enzymatic reactions and cellular processes.
Medicine: The compound’s metal complexes are explored for their potential therapeutic applications, including anticancer and antimicrobial activities. The ability to form stable complexes with metals like platinum and ruthenium makes it a candidate for drug development.
Industry: In the industrial sector, 5-Methyl-5’-nonadecyl-2,2’-bipyridine is used in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination properties are exploited in the development of sensors and electronic devices.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5’-nonadecyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and DNA, leading to biological effects such as inhibition of enzyme activity or DNA damage.
Comparación Con Compuestos Similares
5-Methyl-2,2’-bipyridine: Lacks the nonadecyl group, making it less hydrophobic and less bulky.
5,5’-Dimethyl-2,2’-bipyridine: Contains two methyl groups instead of a methyl and a nonadecyl group, affecting its coordination properties and solubility.
2,2’-Bipyridine: The parent compound without any substituents, widely used in coordination chemistry.
Uniqueness: 5-Methyl-5’-nonadecyl-2,2’-bipyridine is unique due to the presence of both a methyl and a nonadecyl group. This combination enhances its hydrophobicity and steric bulk, influencing its coordination behavior and making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
686772-83-8 |
|---|---|
Fórmula molecular |
C30H48N2 |
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
2-(5-methylpyridin-2-yl)-5-nonadecylpyridine |
InChI |
InChI=1S/C30H48N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-22-24-30(32-26-28)29-23-21-27(2)25-31-29/h21-26H,3-20H2,1-2H3 |
Clave InChI |
FGCXKXPIZWHPMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC1=CN=C(C=C1)C2=NC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)
![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)

![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)

